molecular formula C22H21N5O2S B6545171 N-[2-(1H-indol-3-yl)ethyl]-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide CAS No. 946250-14-2

N-[2-(1H-indol-3-yl)ethyl]-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide

Cat. No.: B6545171
CAS No.: 946250-14-2
M. Wt: 419.5 g/mol
InChI Key: GPBRNDRPKTVDPC-UHFFFAOYSA-N
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Description

The compound N-[2-(1H-indol-3-yl)ethyl]-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide features a hybrid structure combining an indole moiety, a thiazole ring, and a phenylcarbamoyl group. The indole-ethylacetamide backbone is linked to a 1,3-thiazole substituted at position 2 with a phenylcarbamoyl urea group. Indole derivatives are widely recognized for their role in drug discovery due to their bioavailability and ability to interact with biological targets such as serotonin receptors and kinase enzymes .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c28-20(23-11-10-15-13-24-19-9-5-4-8-18(15)19)12-17-14-30-22(26-17)27-21(29)25-16-6-2-1-3-7-16/h1-9,13-14,24H,10-12H2,(H,23,28)(H2,25,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBRNDRPKTVDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Mirabegron (β3-Adrenergic Agonist)

  • Structure: 2-(2-Amino-1,3-thiazol-4-yl)-N-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide .
  • Key Differences: Mirabegron lacks the indole moiety but includes a β-hydroxyethylphenethylamine group. The thiazole ring in Mirabegron is substituted with an amino group instead of phenylcarbamoyl urea.
  • Activity : Mirabegron is a selective β3-adrenergic agonist used for overactive bladder syndrome. Its selectivity arises from the hydroxyethylphenethylamine side chain, which enhances receptor binding .
  • Pharmacokinetics : High metabolic stability and oral bioavailability due to its polar substituents .

2-{2-[(Cyclohexylcarbamoyl)Amino]-1,3-Thiazol-4-yl}-N-[4-(Trifluoromethyl)Phenyl]Acetamide ()

  • Structure : Features a cyclohexylcarbamoyl urea group on the thiazole and a trifluoromethylphenyl acetamide .
  • Key Differences :
    • The cyclohexyl group increases lipophilicity compared to the phenylcarbamoyl group in the target compound.
    • The trifluoromethyl group enhances metabolic resistance but may reduce aqueous solubility.
  • Potential Implications: Increased membrane permeability but possible trade-offs in solubility and toxicity .

Thiazole-Triazole Acetamide Derivatives ()

  • Examples : Compounds 9a–9e with aryl-thiazole substituents (e.g., 4-fluorophenyl, 4-bromophenyl) .
  • Key Differences :
    • These compounds replace the indole-ethyl group with triazole-linked benzimidazole or aryl groups.
    • The thiazole is substituted with simple aryl groups rather than urea derivatives.

Indole-Oxadiazole Hybrids ()

  • Examples : 2-[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[(4-methylphenyl)methyl]acetamide .
  • Key Differences: Oxadiazole rings replace the thiazole, altering electronic properties and hydrogen-bonding capacity.
  • Activity : Such hybrids are often explored as anti-inflammatory or anticancer agents due to oxadiazole’s metabolic stability .

Structural and Functional Data Table

Compound Name Thiazole Substituent Acetamide Group Key Structural Features Reported Activity References
Target Compound Phenylcarbamoyl urea N-(2-(1H-Indol-3-yl)ethyl) Indole, urea, thiazole Not reported -
Mirabegron Amino group N-(4-Hydroxyethylphenethyl) β3-agonist scaffold Overactive bladder therapy
Cyclohexylcarbamoyl analog () Cyclohexylcarbamoyl urea N-(4-Trifluoromethylphenyl) Lipophilic substituents Undisclosed
Thiazole-Triazole derivatives () Aryl groups (e.g., 4-F, 4-Br) N-(Aryl-thiazol-5-yl) Triazole linker, diverse aryl Enzyme inhibition (hypothesized)
Indole-Oxadiazole hybrid () Oxadiazole N-(4-Methylbenzyl) Oxadiazole, indole Anticancer (hypothesized)

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